Fosphenytoin sodium
Overview
Description
Synthesis Analysis
A simple, new synthesis of fosphenytoin sodium, a prodrug, via imidate ester and employing mild reaction conditions is described . This synthesis method was developed to overcome the limitations associated with the synthesis of the parent drug, phenytoin .Molecular Structure Analysis
The molecular formula of Fosphenytoin Sodium is C16H13N2Na2O6P . The InChI representation of the molecule isInChI=1S/C16H15N2O6P.2Na/c19-14-16 (12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15 (20)18 (14)11-24-25 (21,22)23;;/h1-10H,11H2, (H,17,20) (H2,21,22,23);;/q;2*+1/p-2
. Chemical Reactions Analysis
Fosphenytoin is a prodrug that is hydrolyzed to the anticonvulsant phenytoin upon parental administration . The conversion of fosphenytoin to phenytoin is carried out by endogenous phosphatases .Physical And Chemical Properties Analysis
Fosphenytoin Sodium has a molecular weight of 406.24 g/mol . It is a water-soluble prodrug of phenytoin .Scientific Research Applications
Treatment of Status Epilepticus
Fosphenytoin sodium is widely used in the treatment of status epilepticus (SE), a neurological emergency that can occur in patients with or without epilepsy . Rapid treatment is paramount to mitigate risks of neuronal injury, morbidity/mortality, and healthcare-cost burdens associated with SE . Fosphenytoin is the prodrug of phenytoin designed to enable faster administration and improved tolerability as compared to intravenous (IV) phenytoin in the treatment of SE .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of fosphenytoin have been extensively studied . The water-soluble nature of its prodrug, fosphenytoin, allows for rapid infusion, and it is rapidly converted to phenytoin when administered intravenously or intramuscularly .
Comparison with Other Antiepileptic Drugs
In the Established Status Epilepticus Treatment Trial (ESETT), IV fosphenytoin demonstrated similar efficacy in treatment of established SE when compared to IV levetiracetam and IV valproate in adults and children .
Safety and Tolerability
Fosphenytoin is generally safe and well-tolerated . Its use is associated with fewer dermatologic irritations and systemic complications when rapidly infused compared to IV phenytoin .
Bioavailability Studies
Studies have been conducted to compare the intravenous and intramuscular bioavailability and safety between CE-fosphenytoin sodium, fosphenytoin sodium, and phenytoin sodium . The results showed that CE-fosphenytoin sodium and fosphenytoin sodium have similar pharmacokinetic characteristics regarding total and free phenytoin .
Development and Marketing
Fosphenytoin sodium is a water-soluble prodrug for phenytoin that was developed as an alternative to Dilantin® (phenytoin sodium injection). It was first marketed in 1996 by Parke-Davis .
Mechanism of Action
Target of Action
Fosphenytoin sodium primarily targets neuronal sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.
Mode of Action
Fosphenytoin sodium acts by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels . By doing so, it limits the repetitive firing of action potentials, effectively slowing down impulses in the brain that cause seizures .
Biochemical Pathways
The primary biochemical pathway affected by fosphenytoin sodium involves the inhibition of sodium influx across cell membranes in the motor cortex during the generation of nerve impulses . This action stabilizes neuronal membranes and decreases seizure activity .
Pharmacokinetics
Fosphenytoin sodium is a prodrug of phenytoin, meaning it is metabolized into phenytoin in the body. It is 100% bioavailable by both intramuscular (IM) and intravenous (IV) routes . The conversion of fosphenytoin to phenytoin is rapid, with a half-life of about 15 minutes . Maximum plasma concentration of fosphenytoin can be achieved by intravenous infusion (at the end of infusion) and intramuscular injection (approximately 30 min after injection) .
Result of Action
The molecular and cellular effects of fosphenytoin sodium’s action involve the stabilization of neuronal membranes and a decrease in seizure activity . This is achieved by increasing the efflux or decreasing the influx of sodium ions across cell membranes in the motor cortex during the generation of nerve impulses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of fosphenytoin sodium. For instance, the drug promotes sodium efflux from neurons, stabilizing them against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .
Future Directions
Fosphenytoin has been used in acute scenarios as an anti-epileptic drug and a substitute for phenytoin when there are contraindications to phenytoin . It has also been used off-label in traumatic brain injury to prevent early posttraumatic seizures . Further studies are required to explore its potential uses and benefits .
properties
IUPAC Name |
disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPXYJNXTAFDLT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N2Na2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93390-81-9 (Parent) | |
Record name | Fosphenytoin sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092134980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044271 | |
Record name | Fosphenytoin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fosphenytoin sodium | |
CAS RN |
92134-98-0 | |
Record name | Fosphenytoin sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092134980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosphenytoin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Imidazolidinedione, 5,5-diphenyl-3-[(phosphonooxy)methyl]-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSPHENYTOIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VLR55452Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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